molecular formula C19H20N4O3S B458909 2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-phenylacetamide

2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-phenylacetamide

Cat. No.: B458909
M. Wt: 384.5g/mol
InChI Key: AASLZBSUJFQVCT-UHFFFAOYSA-N
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Description

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and triazin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include ethyl and methyl derivatives, which undergo cyclization and condensation reactions to form the pyrano and thieno rings. The triazin ring is then introduced through further cyclization reactions. The final step involves the acylation of the intermediate compound with N-phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
  • Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Uniqueness

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide is unique due to its complex structure, which combines multiple ring systems

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5g/mol

IUPAC Name

2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-phenylacetamide

InChI

InChI=1S/C19H20N4O3S/c1-3-19(2)9-13-14(11-26-19)27-17-16(13)18(25)23(22-21-17)10-15(24)20-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,20,24)

InChI Key

AASLZBSUJFQVCT-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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